molecular formula C11H9Cl2NO B3045052 (2,5-Dichloro-8-methylquinolin-3-yl)methanol CAS No. 1017429-51-4

(2,5-Dichloro-8-methylquinolin-3-yl)methanol

Cat. No. B3045052
CAS RN: 1017429-51-4
M. Wt: 242.1 g/mol
InChI Key: STZYBZQTOCLIAP-UHFFFAOYSA-N
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Description

The compound “(2,5-Dichloro-8-methylquinolin-3-yl)methanol” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular formula of “(2,5-Dichloro-8-methylquinolin-3-yl)methanol” is C11H9Cl2NO. Its molecular weight is 242.1 g/mol.


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Reaction and Coordination Properties

The reaction of zinc chloride with 2-methyl-8-hydroxyquinoline in methanol has been studied, leading to the formation of a monosolvated salt with a distorted tetrahedral coordination geometry around the zinc atom. This compound features supramolecular chains stabilized by various hydrogen bonding interactions (Elham Sattarzadeh, G. Mohammadnezhad, M. Amini, S. Ng, 2009). Similar studies have explored the coordination chemistry of quinolinol derivatives with other metals, such as tin, revealing distorted octahedral geometries and hydrogen bonding in the crystal structures (E. Najafi, M. Vafaee, M. Amini, S. Ng, 2011).

Electrocatalytic Synthesis

An electrocatalytic protocol utilizing methanol as a C1 source for the synthesis of 2,3-dihydroquinazolin-4(1H)-one has been developed. This process highlights the activation and utilization of methanol in cyclization reactions with 2-aminobenzamides, demonstrating a metal-free, oxidant-free, and base-free method for synthesizing N-heterocycles (Mingzhu Liu, Liang Xu, Yueting Wei, 2021).

Catalytic Reactions

The alumina-catalyzed condensation of 2-methylquinoline with methanol has been investigated, producing a mixture of alkylated quinolines. This research provides insights into the mechanistic aspects of such reactions, offering potential pathways for the synthesis of quinoline derivatives (LeRoy H. Klemm, Ross Hurtling, 1977).

Synthetic Applications and Sensing

New functionalized tetrahydroquinolines have been synthesized as chemosensors for the selective detection of Pd2+ ions. These compounds exhibit fluorescence turn-off performances in methanol, demonstrating potential applications in environmental monitoring and chemical sensing (Shally, V. Kumar, Ismail Althagafi, et al., 2020).

properties

IUPAC Name

(2,5-dichloro-8-methylquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-4,15H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZYBZQTOCLIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640653
Record name (2,5-Dichloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichloro-8-methylquinolin-3-yl)methanol

CAS RN

1017429-51-4
Record name (2,5-Dichloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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